1-(azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole
Overview
Description
1-(Azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is a heterocyclic compound featuring an azetidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole typically involves the reaction of azetidine with methoxymethyl triazole under specific conditions. The reaction can be carried out using a variety of reagents, such as sodium hydride (NaH) as a base and dimethyl sulfoxide (DMSO) as a solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced reaction monitoring techniques can help optimize the synthesis process and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(Azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
1-(Azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as 1-(azetidin-3-yl)-1H-pyrazol-3-amine and 1-(azetidin-3-yl)azetidin-3-ol. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of azetidine and triazole rings, which may confer distinct chemical and biological properties.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-1H-pyrazol-3-amine
1-(Azetidin-3-yl)azetidin-3-ol
1-Azetidin-3-yl-piperidine
This comprehensive overview provides a detailed understanding of 1-(azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-(methoxymethyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-12-5-6-4-11(10-9-6)7-2-8-3-7/h4,7-8H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOUTNYCMYPUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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